N-ethyl-N-methylmethanesulfonamide
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Overview
Description
N-ethyl-N-methylmethanesulfonamide is an organosulfur compound with the molecular formula C4H11NO2S. It is a sulfonamide, a class of compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
The synthesis of N-ethyl-N-methylmethanesulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making the process more efficient and environmentally friendly . Industrial production methods often utilize this synthetic route due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
N-ethyl-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-ethyl-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It serves as a reagent in biochemical assays.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which N-ethyl-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is essential for DNA production .
Comparison with Similar Compounds
N-ethyl-N-methylmethanesulfonamide can be compared with other sulfonamides such as sulfonimidates and sulfoximines. These compounds share similar structural features but differ in their specific applications and reactivity. For example, sulfonimidates are used as precursors for polymers and drug candidates, while sulfoximines have increased prominence due to their medicinal chemistry properties .
Properties
Molecular Formula |
C4H11NO2S |
---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
N-ethyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C4H11NO2S/c1-4-5(2)8(3,6)7/h4H2,1-3H3 |
InChI Key |
MXJMSZOCWKUIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C |
Origin of Product |
United States |
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